BenchChemオンラインストアへようこそ!

Etidronic acid monohydrate

Osteoporosis Bone Resorption Comparative Pharmacology

Procure Etidronic acid monohydrate (CAS 25211-86-3) for use as the definitive USP reference standard in compendial testing. This first-generation, non-nitrogenous bisphosphonate (non-NBP) is essential for differentiating non-NBP mechanisms, such as the formation of cytotoxic ATP analogs, from nitrogen-containing bisphosphonate (NBP) pathways. Its monohydrate form is the only USP-recognized standard for validating analytical methods for etidronate disodium. Substituting other salts or hydrates will invalidate regulatory results.

Molecular Formula C2H8O7P2
Molecular Weight 206.03 g/mol
CAS No. 25211-86-3
Cat. No. B1367104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidronic acid monohydrate
CAS25211-86-3
Molecular FormulaC2H8O7P2
Molecular Weight206.03 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)
InChIKeyDBVJJBKOTRCVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.15e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Etidronic Acid Monohydrate (CAS 25211-86-3): A Pharmacopeial-Grade Bisphosphonate for Bone Research and Industrial Chelation


Etidronic acid monohydrate (CAS 25211-86-3) is a first-generation, non-nitrogenous bisphosphonate [1]. It is a hydrated form of the diphosphonate, (1-hydroxyethylidene)bisphosphonic acid, with the molecular formula C₂H₈O₇P₂·H₂O . Its core P-C-P backbone provides metabolic stability, enabling its primary function as a bone-seeking antiresorptive agent that binds strongly to hydroxyapatite [2]. As a United States Pharmacopeia (USP) Reference Standard, this specific monohydrate form is the definitive analytical benchmark for identity, purity, and assay in the quality control of etidronate disodium drug substances and finished products [3].

Why 'Bisphosphonate' is Not a Sufficient Specification for Etidronic Acid Monohydrate


Substituting Etidronic Acid Monohydrate with another bisphosphonate, or even its own anhydrous or disodium salt forms, introduces significant quantifiable variability in research and industrial applications. Etidronic acid (etidronate) is a non-nitrogenous bisphosphonate (non-NBP), which makes it 100- to over 10,000-fold less potent as an inhibitor of bone resorption compared to nitrogen-containing bisphosphonates (NBPs) like alendronate or zoledronate [1]. Furthermore, the monohydrate's solubility profile differs from the anhydrous form [2], and its free acid state is chemically distinct from the disodium salt, which is the active pharmaceutical ingredient (API) [3]. Critically, only the monohydrate is defined as the official USP Reference Standard, making it the sole verifiable comparator for analytical method validation and quality control of etidronate-based pharmaceuticals, a role no other form can fulfill .

Quantitative Evidence for Differentiating Etidronic Acid Monohydrate from Analogs


Definitive Potency Difference: Etidronate's 100- to 10,000-Fold Lower Antiresorptive Activity vs. N-BPs

Etidronic acid (the active moiety of Etidronic acid monohydrate) is a non-nitrogenous bisphosphonate (non-NBP) and is quantifiably less potent than nitrogen-containing bisphosphonates (NBPs) in inhibiting bone resorption. A 2021 review of comparative pharmacology reports that alendronate is 100- to 1,000-fold more potent than etidronate, risedronate and ibandronate are 1,000- to 10,000-fold more potent, and zoledronate is >10,000-fold more potent [1]. This establishes etidronate as a baseline comparator for in vitro and in vivo studies of bone metabolism.

Osteoporosis Bone Resorption Comparative Pharmacology

Hydroxyapatite Binding Affinity: Etidronate Exhibits the Lowest Computed Adsorption Energy

A computational study using Density Functional Theory (DFT) compared the adsorption energies of seven bisphosphonates on the hydroxyapatite (001) surface. The results demonstrate that etidronate exhibits one of the lowest adsorption energies, ranking it among the weakest binders in the series, which included clodronate, pamidronate, alendronate, risedronate, zoledronate, and minodronate [1]. The highest binding energy was found for pamidronate, followed by alendronate and zoledronate [1].

Hydroxyapatite DFT Binding Affinity Bone Targeting

Plasma Pharmacokinetics: Etidronate Exhibits Significantly Slower Clearance than Clodronate

An in vivo study in rabbits directly compared the pharmacokinetics of several bisphosphonates. After an identical intravenous dose of 25 mg/kg, the absolute Area Under the Curve (AUC) from 0-24 hours for etidronate was 9- to 11-fold larger than that for clodronate [1]. This indicates that etidronate is cleared from the plasma significantly more slowly, resulting in prolonged systemic exposure.

Pharmacokinetics In Vivo Plasma Clearance Bisphosphonate Comparison

Gastrointestinal Tolerability: Etidronate is Associated with Fewer Mild Upper GI Events than Alendronate

A pooled analysis from a 2007 AHRQ comparative effectiveness review found a statistically significant difference in upper gastrointestinal (GI) tolerability between etidronate and alendronate. In three head-to-head clinical trials, participants receiving alendronate had higher odds of experiencing mild upper GI events compared to those receiving etidronate . This difference was not observed in comparisons between alendronate and placebo .

Adverse Events Tolerability Clinical Comparison Gastrointestinal

USP Reference Standard Status: The Monohydrate is the Sole Official Analytical Benchmark

The United States Pharmacopeia (USP) designates Etidronic Acid Monohydrate (CAS 25211-86-3) as the official Reference Standard for use in assays and tests specified in the USP monographs for Etidronate Disodium and Etidronate Disodium Tablets . No other salt or hydrate form (e.g., the anhydrous free acid or the disodium salt) is listed for this purpose. It is supplied as a neat, solid material with a defined storage condition of 2-8°C [1].

Analytical Chemistry Quality Control Pharmacopeia Reference Standard

Evidence-Backed Application Scenarios for Procuring Etidronic Acid Monohydrate


Analytical Quality Control and Method Validation for Etidronate Disodium Pharmaceuticals

Procurement of the monohydrate is mandatory for laboratories performing USP/NF compendial testing of Etidronate Disodium drug substances or finished tablets. It is the sole official USP Reference Standard for identity, assay, and purity tests . Using an alternative salt or hydrate would invalidate analytical results from a regulatory standpoint. Its defined neat format and 2-8°C storage condition ensure reproducible and traceable analytical data .

Researching Non-Nitrogenous Bisphosphonate Mechanisms and Comparative Pharmacology

Etidronic acid is the prototypical non-NBP. Its 100- to >10,000-fold lower antiresorptive potency compared to NBPs like alendronate, risedronate, and zoledronate makes it an essential low-potency comparator . Studies investigating the distinct mechanisms of non-NBPs (e.g., formation of cytotoxic ATP analogs) versus NBPs (e.g., inhibition of farnesyl pyrophosphate synthase) require etidronate as a specific tool to differentiate these pathways.

In Vivo Pharmacokinetic Studies Requiring a Bisphosphonate with Prolonged Plasma Half-Life

In vivo studies in rabbits demonstrate that etidronate exhibits an AUC that is 9-11 times larger than that of clodronate after an equivalent intravenous dose . This quantifiably slower plasma clearance makes etidronate the preferred choice for research models designed to investigate prolonged drug exposure or sustained effects on bone metabolism, where a compound with faster clearance (like clodronate) would not be suitable.

Designing Bone-Targeting Agents Requiring a Weaker, More Reversible Hydroxyapatite Binder

Computational DFT models show that etidronate has one of the lowest binding energies to the hydroxyapatite (001) surface among common bisphosphonates, ranking below pamidronate, alendronate, and zoledronate . This property is crucial for researchers developing bone-targeted drug conjugates or imaging agents where a strong, irreversible bone anchor is undesirable, and a more transient interaction with the bone matrix is needed for optimal pharmacokinetics or biodistribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etidronic acid monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.